5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine
Description
This compound features a pyrimidine core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yloxy moiety. Its molecular formula is C₁₅H₁₀ClF₃N₄O, with a molecular weight of ~366.7 g/mol.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c1-23-12(15(17,18)19)6-13(22-23)24-14-20-7-10(8-21-14)9-2-4-11(16)5-3-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGVFCMPKSQECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 317.72 g/mol
- CAS Number: Not specified in the sources, but related compounds have CAS numbers indicating their chemical nature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and other diseases. Studies have highlighted several key mechanisms:
-
Inhibition of Kinase Activity:
- The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis. In vitro studies reported IC50 values ranging from 0.3 to 24 µM for these targets, indicating significant potency against cancer cell lines .
- Induction of Apoptosis:
- Cell Migration Inhibition:
Efficacy Against Cancer Cell Lines
A summary of findings from various studies is presented below:
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | EGFR | 0.3 | Potent inhibition |
| VEGFR | 7.60 | Moderate inhibition | |
| Topo-II | 10 | Moderate inhibition |
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
-
MCF-7 Breast Cancer Model:
In vitro studies using MCF-7 cells showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mechanisms involving cell cycle arrest at the G1/S phase . -
In Vivo Efficacy:
Although specific in vivo studies on this exact compound were not detailed, related pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in animal models, suggesting potential for further development .
Comparison with Similar Compounds
Acrizanib (N-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-({6-[(methylamino)methyl]pyrimidin-4-yl}oxy)-1H-indole-1-carboxamide)
- Molecular Formula : C₂₀H₁₈F₃N₇O₂ (MW: 445.4 g/mol) .
- Key Features :
- Pyrimidine-pyrazole core linked via an ether bond.
- Indole carboxamide substituent instead of 4-chlorophenyl.
- Activity : Potent VEGFR-2 inhibitor designed for topical ocular delivery to treat neovascular age-related macular degeneration .
- Differentiation : The indole carboxamide in Acrizanib likely enhances solubility for ocular use, whereas the 4-chlorophenyl group in the target compound may improve lipophilicity for systemic absorption .
5-(4-Chlorophenyl)-2-[3-(Trifluoromethyl)phenoxy]pyrimidine (CAS 1025263-05-1)
N'1-({5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-yl]-2-Thienyl}methylidene)-2,4-Dichlorobenzene-1-Carboxamide
- Molecular Formula : C₁₇H₁₁Cl₂F₃N₄OS (MW: ~437.3 g/mol) .
- Key Features :
- Thienyl-pyrazole-carboxamide hybrid.
- Activity: Identified as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), highlighting the role of pyrazole-CF₃ motifs in enzyme inhibition .
- Differentiation : The thienyl group may engage in π-π stacking distinct from the pyrimidine core in the target compound.
Structural-Activity Relationship (SAR) Insights
- Pyrazole vs. Phenoxy Substituents: Pyrazole ethers (as in the target compound and Acrizanib) enable hydrogen bonding and steric interactions with target proteins, whereas phenoxy groups (e.g., CAS 1025263-05-1) prioritize hydrophobic interactions .
- Chlorophenyl vs.
- Trifluoromethyl Positioning : CF₃ on pyrazole (target compound) versus phenyl (CAS 1025263-05-1) alters electron-withdrawing effects, impacting binding affinity and metabolic stability .
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents | Pharmacokinetic Notes |
|---|---|---|---|---|
| Target Compound | ~366.7 | ~3.5 | 4-Chlorophenyl, pyrazole ether | High lipophilicity; likely oral bioavailability |
| Acrizanib | 445.4 | ~2.8 | Indole carboxamide | Optimized for ocular solubility |
| CAS 1025263-05-1 | 362.7 | ~4.0 | 3-Trifluoromethylphenoxy | High membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
